molecular formula C22H16F2N2O2S B2423165 3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine CAS No. 899993-76-1

3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine

Cat. No. B2423165
CAS RN: 899993-76-1
M. Wt: 410.44
InChI Key: IHCFZBAXYGWEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine is a compound that belongs to the quinoline class of compounds. It has been the subject of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Fluorescent Probes for Metal Ions

  • Fluorescent Probe for Zn2+ : A study designed and synthesized a fluorescent probe for Zn2+, highlighting the utility of benzenesulfonyl-caged derivatives for detecting Zn2+ in sample solutions and living cells. This research underscores the potential of similar compounds in creating sensitive and efficient cell-membrane permeable probes for Zn2+ detection, which could be invaluable in biological and environmental monitoring (Ohshima et al., 2010).

Synthetic Methodologies

  • Synthesis of Quinolines : Research into the synthesis of quinoline derivatives, such as the copper-promoted cascade reaction of 2-methylazaarenes with benzylamines, presents innovative routes to imidazo[1,5-a]quinolines. This highlights the synthetic versatility and potential applications of similar compounds in developing novel organic synthesis methodologies (Li et al., 2016).

Sensing and Detection Technologies

  • Zinc Ion Sensing : Another study involving the design and synthesis of caged Zn2+ probes based on benzenesulfonyloxy derivatives showcases their application in the development of advanced sensing technologies for Zn2+ ions, further emphasizing the role of similar chemical entities in creating tools for bioanalytical applications (Aoki et al., 2008).

Photophysical and Photochemical Applications

  • Photoredox Catalysis : Research on photoredox-catalyzed cascade addition/cyclization of N-propargyl aromatic amines illustrates the potential use of related compounds in photoredox catalysis, providing a pathway to 3-difluoroacetylated or 3-fluoroacetylated quinolines. This highlights the relevance of such compounds in the field of green chemistry and sustainable synthesis processes (Deng et al., 2018).

Material Science and Ligand Design

  • Aluminum and Zinc Complexes : A study on the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands, including quinoline-based sidearms, underscores the potential of similar chemical frameworks in material science and catalysis, particularly in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O2S/c23-16-8-6-15(7-9-16)13-26-22-19-12-17(24)10-11-20(19)25-14-21(22)29(27,28)18-4-2-1-3-5-18/h1-12,14H,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCFZBAXYGWEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.